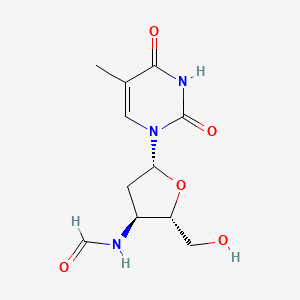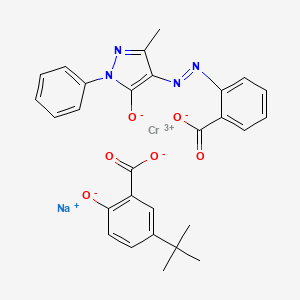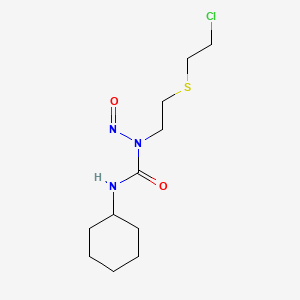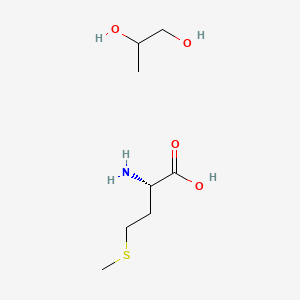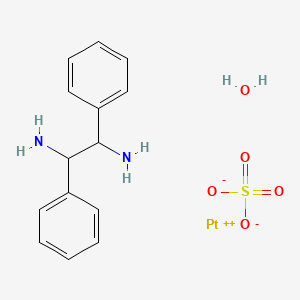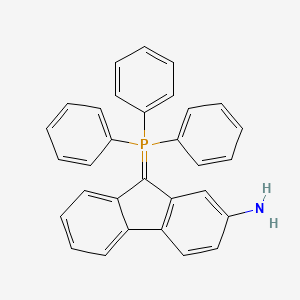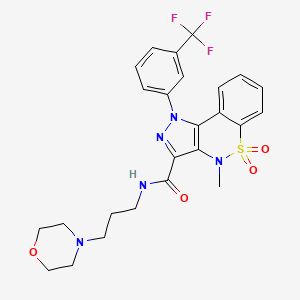
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structural features of this compound make it a subject of interest for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- typically involves the reaction of 1-(2-chloroethyl)urea with alpha-cyanobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure compliance with industry standards.
化学反応の分析
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The alpha-cyanobenzyl group may also interact with cellular pathways, influencing various biological processes.
類似化合物との比較
Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)-: can be compared with other urea derivatives, such as:
- Urea, 1-(2-chloroethyl)-3-(phenyl)-
- Urea, 1-(2-chloroethyl)-3-(methyl)-
- Urea, 1-(2-chloroethyl)-3-(benzyl)-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the alpha-cyanobenzyl group in Urea, 1-(2-chloroethyl)-3-(alpha-cyanobenzyl)- imparts unique properties that distinguish it from other related compounds.
特性
CAS番号 |
102433-36-3 |
|---|---|
分子式 |
C11H12ClN3O |
分子量 |
237.68 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C11H12ClN3O/c12-6-7-14-11(16)15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H2,14,15,16) |
InChIキー |
OOFLZNYWYLBUQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



